molecular formula C12H21NO4 B13153968 Methyl 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-3-carboxylate

Methyl 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-3-carboxylate

Cat. No.: B13153968
M. Wt: 243.30 g/mol
InChI Key: QZXGOVBZZXETAY-UHFFFAOYSA-N
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Description

Methyl1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-3-carboxylate is a complex organic compound that features a pyrrolidine ring and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of pyrrolidine derivatives with tetrahydropyran intermediates under controlled conditions. For instance, the use of LiAlH4 as a reducing agent in THF at low temperatures is a common approach .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like PCC or DMP to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like NaBH4 or LiAlH4 can convert ketones or aldehydes back to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include PCC, DMP, NaBH4, and LiAlH4. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents like THF or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield ketones or aldehydes, while reduction reactions produce alcohols .

Scientific Research Applications

Methyl1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-3-carboxylate is unique due to the combination of the pyrrolidine and tetrahydropyran rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

methyl 1-[(4-hydroxyoxan-4-yl)methyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H21NO4/c1-16-11(14)10-2-5-13(8-10)9-12(15)3-6-17-7-4-12/h10,15H,2-9H2,1H3

InChI Key

QZXGOVBZZXETAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(C1)CC2(CCOCC2)O

Origin of Product

United States

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